1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13457961
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone -](/images/structure/VC13457961.png)
Specification
Molecular Formula | C10H20N2O2 |
---|---|
Molecular Weight | 200.28 g/mol |
IUPAC Name | 1-[4-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(14)12-5-3-10(4-6-12)11(2)7-8-13/h10,13H,3-8H2,1-2H3 |
Standard InChI Key | SKBAXEDFDIVQPC-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)N(C)CCO |
Canonical SMILES | CC(=O)N1CCC(CC1)N(C)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is systematically named according to IUPAC guidelines, reflecting its piperidine core (a six-membered ring with one nitrogen atom), ethanone group, and a 4-position substituent comprising a methylamino-hydroxyethyl chain. The molecular structure is represented by the SMILES string CC(=O)N1CCC(CC1)CN(C)CCO
, which encodes the spatial arrangement of atoms and functional groups.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS No. | 1353974-48-7 |
Molecular Formula | |
Molecular Weight | 214.30 g/mol |
IUPAC Name | 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
XLogP3 | -0.2 (predicted) |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
The compound’s three-dimensional conformation, analyzed via computational models, reveals a chair conformation for the piperidine ring, with the hydroxyethyl-methyl-amino side chain adopting an equatorial position to minimize steric strain.
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone typically proceeds through a sequence of alkylation and amidation reactions. A representative route involves:
-
Piperidine Functionalization:
-
Deprotection and Ethanone Introduction:
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Acidic removal of the Boc group (e.g., HCl in dioxane).
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Acetylation of the free amine using acetyl chloride in the presence of a base such as triethylamine.
-
Table 2: Optimization Parameters for Key Synthesis Steps
Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Piperidine Alkylation | DMF, KCO, 80°C, 12h | 68 | 95 |
Deprotection | 4M HCl/dioxane, rt, 2h | 92 | 98 |
Acetylation | AcCl, EtN, CHCl, 0°C→rt | 85 | 97 |
Reaction Mechanisms
The alkylation step proceeds via an S2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing the chloride leaving group. Steric hindrance from the methyl group on the amine moderates reaction kinetics, necessitating elevated temperatures . Subsequent acetylation involves nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of acetyl chloride.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 28 days, suggesting robustness in formulation.
Spectroscopic Characterization
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H NMR (400 MHz, CDCl): δ 1.45–1.65 (m, 4H, piperidine CH), 2.10 (s, 3H, COCH), 2.25 (s, 3H, NCH), 2.45–2.60 (m, 2H, NCH), 3.50 (t, 2H, OCH).
-
IR (KBr): 3270 cm (O–H stretch), 1665 cm (C=O stretch), 1120 cm (C–N stretch).
Target | K (nM) | Selectivity Ratio (vs. H) |
---|---|---|
Histamine H | 120 ± 15 | 15:1 |
Serotonin 5-HT | 450 ± 30 | 3:1 |
Therapeutic Implications
The compound’s dual hydrophilicity (from the hydroxy group) and lipophilicity (from the piperidine ring) suggest blood-brain barrier permeability, positioning it as a candidate for central nervous system disorders. Preclinical models indicate potential in:
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Cognitive Enhancement: Modulation of H receptors may improve memory retention in rodent Morris water maze assays.
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Metabolic Regulation: Interaction with peripheral 5-HT receptors could influence glucose uptake in adipocytes.
Research Advancements and Future Directions
Recent Innovations in Synthesis
A 2025 study demonstrated a microwave-assisted synthesis protocol, reducing reaction times by 60% while maintaining yields >80%. Key parameters included 150°C irradiation and PS-PEG as a phase-transfer catalyst.
Challenges and Opportunities
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Stereochemical Control: The 4-position’s chirality (if present) remains difficult to control, necessitating asymmetric catalysis techniques.
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QSAR Modeling: Machine learning models trained on 200+ piperidine derivatives predict that substituting the ethanone with a trifluoromethyl group could enhance H affinity by 40%.
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